4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine is a chemical compound with the molecular formula . It is known for its role as an alpha-2 adrenergic receptor agonist, which has implications in the treatment of hypertension and other cardiovascular conditions. This compound is often referred to in the context of pharmaceutical research due to its potential therapeutic applications.
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine belongs to the class of pyrimidine derivatives. It features a dichloro substituent on the pyrimidine ring and an imidazole moiety, which is significant for its biological activity. This classification places it among compounds that exhibit various pharmacological properties.
The synthesis of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine typically involves multiple steps:
Technical details regarding specific reagents and conditions are critical for optimizing yield and purity during synthesis. For instance, using solvents like dimethyl sulfoxide or acetonitrile may enhance reaction efficiency .
The compound undergoes various chemical reactions typical for nitrogen-containing heterocycles:
Technical details regarding reaction conditions (temperature, catalysts) are essential for successful transformations .
The mechanism of action for 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine primarily involves its interaction with alpha-2 adrenergic receptors. Upon binding to these receptors, it initiates a cascade of intracellular events leading to reduced sympathetic outflow and vasodilation.
Experimental data indicate that this compound exhibits selectivity towards alpha-2 adrenergic receptors compared to other adrenergic subtypes, contributing to its antihypertensive effects .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into functional groups and molecular interactions .
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine has several applications in scientific research:
The compound 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine represents a structurally distinct class of imidazoline-pyrimidine hybrids. Its systematic IUPAC name reflects the core pyrimidine ring substituted at positions 4 and 6 with chlorine atoms, a methyl group at position 2, and an imidazoline-2-ylamino moiety at position 5. This nomenclature precisely defines its connectivity: N-(imidazolidin-2-ylidene) linkage to the pyrimidine C5 position [1] [10]. The molecular formula C₈H₉Cl₂N₅ (molecular weight: 246.10 g/mol) is corroborated by multiple chemical databases [1] [2].
Common synonyms include 6-Chloromoxonidine and Moxonidine Impurity A, the latter designation arising from its role as a synthetic intermediate or degradation product of the antihypertensive drug moxonidine [2]. The SMILES notation CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)Cl and InChIKey FRCNQZFYEPYVDZ-UHFFFAOYSA-N provide unambiguous machine-readable descriptors essential for cheminformatics [10].
Structural Analogues: Modifications to this scaffold generate clinically significant derivatives:
Table 1: Nomenclature and Structural Variants of Imidazoline-Pyrimidine Hybrids
Systematic Name | Common Name/Synonym | Molecular Formula | CAS No. | Key Structural Feature |
---|---|---|---|---|
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine | 6-Chloromoxonidine / Moxonidine Impurity A | C₈H₉Cl₂N₅ | 352457-35-3 | Unmodified imidazoline; dichloro-pyrimidine |
1-[2-[(4,6-Dichloro-2-methyl-5-pyrimidinyl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone | 4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine | C₁₀H₁₁Cl₂N₅O | 75438-54-9 | N1-Acetylated imidazoline |
4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | – | C₉H₁₂ClN₅O | 75438-57-2 | C6 Methoxy substitution; monochloro-pyrimidine |
The discovery of imidazoline-pyrimidine hybrids emerged from mid-20th century efforts to develop centrally acting antihypertensives. Early agents like clonidine (an imidazoline) demonstrated the significance of the imidazoline motif in blood pressure regulation but exhibited sedative side effects. This spurred research into bicyclic derivatives for improved selectivity toward I₁-imidazoline receptors over α₂-adrenergic receptors [3] [7].
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine entered scientific literature primarily as Moxonidine Impurity A, identified during the synthesis optimization of moxonidine (a 4-chloro-5-(imidazolinyl)pyrimidine). Its characterization became crucial for pharmaceutical quality control, as even trace impurities can compromise drug safety and efficacy. Research into this compound accelerated in the 1990s–2000s alongside pharmacokinetic studies of moxonidine [2].
A significant milestone was the recognition that such "impurities" serve as valuable intermediates. For example, the N-acetyl analogue (CAS 75438-54-9) enabled the synthesis of isotopically labeled moxonidine (e.g., Moxonidine-¹³C,d₃) for advanced metabolic tracing and mass spectrometry-based quantification in biological matrices [7]. This exemplifies a paradigm shift—from viewing synthesis byproducts as mere contaminants to utilizing them as tools for pharmacological research.
Table 2: Historical Timeline of Key Developments in Imidazoline-Pyrimidine Chemistry
Time Period | Development | Research Focus | Impact on Compound Research |
---|---|---|---|
1960s–1970s | Emergence of clonidine-like imidazolines | Receptor selectivity optimization | Established imidazoline as privileged antihypertensive scaffold |
1980s–1990s | Development of moxonidine | Bicyclic pyrimidine-imidazoline hybrids | Generated 4,6-Dichloro-N-(imidazolin-2-yl) derivatives as synthetic precursors |
2000s–2010s | Identification and characterization of Moxonidine Impurity A | Pharmaceutical impurity profiling | Validated analytical methods (HPLC, MS) for quantification |
2010s–Present | Repurposing impurities as labeled synthons (e.g., CAS 75438-54-9) | Isotope-labeled drug manufacturing | Enabled metabolic pathway tracing and pharmacokinetic studies |
Density Functional Theory (DFT) computational analyses, particularly using the B3LYP/6-311G++(d,p) basis set, later elucidated the electronic and steric factors governing the bioactivity of these hybrids. Studies confirmed that charge delocalization across the pyrimidine-imidazoline junction enhances molecular stability and influences receptor binding affinity [3]. This theoretical framework rationalized structure-activity relationships, explaining why minor changes (e.g., acetylation or methoxy substitution) significantly alter pharmacological profiles.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3